molecular formula C17H17ClN6O2 B2672484 7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 919007-95-7

7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2672484
CAS No.: 919007-95-7
M. Wt: 372.81
InChI Key: RMVHGSAOVWCXEP-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,4-triazines, which are six-membered heterocyclic compounds possessing three nitrogen atoms in its structure . These compounds have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives are generally synthesized through a variety of methods, including condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazine core, with various substitutions at different positions. The specific structure would depend on the positions and nature of the substituents .


Chemical Reactions Analysis

1,2,4-Triazine derivatives can undergo a variety of chemical reactions, depending on the substituents present. These can include reactions with nucleophiles, electrophiles, and various types of rearrangements .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, 1,2,4-triazine derivatives are stable compounds that can exhibit a variety of chemical behaviors depending on their substituents .

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives can vary widely, depending on their specific structure and the biological target. Some derivatives have shown promising antibiotic activity against a wide variety of drug-resistant Staphylococcus aureus strains .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on synthesizing this specific compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives, this compound could have potential applications in areas such as medicinal chemistry .

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-4,5a-dihydro-1H-purino[8,7-c][1,2,4]triazin-5-ium-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-9-10(2)24-13-14(19-16(24)21-20-9)22(3)17(26)23(15(13)25)8-11-5-4-6-12(18)7-11/h4-7,10,13H,8H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBVQBJOAJKDMS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC2=[N+]1C3C(=N2)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN6O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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